2-Ethoxypropane-1,3-diol
Overview
Description
2-Ethoxypropane-1,3-diol is an organic compound with the molecular formula C5H12O3. It is a diol, meaning it contains two hydroxyl groups (-OH), and is often used in various industrial and scientific applications. This compound is known for its versatility and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxypropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with 1,3-propanediol in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes. These processes may involve the use of continuous reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-Ethoxypropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxypropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in nucleophilic and electrophilic reactions, further expanding its range of chemical interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxyethanol: Contains an ethoxy group but only one hydroxyl group, limiting its reactivity compared to 2-Ethoxypropane-1,3-diol.
Glycerol: Has three hydroxyl groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of two hydroxyl groups and an ethoxy group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic properties .
Properties
IUPAC Name |
2-ethoxypropane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-5(3-6)4-7/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROPVESHEGBQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556198 | |
Record name | 2-Ethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22598-16-9 | |
Record name | 2-Ethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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